![molecular formula C10H10O4 B2654846 Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate CAS No. 164531-75-3](/img/structure/B2654846.png)
Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate
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Overview
Description
“Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate” is a member of benzofurans . It is used for R&D purposes and not for medicinal, household or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O4 . The InChI code is 1S/C11H12O4/c1-6-9-7 (12)4-3-5-8 (9)15-10 (6)11 (13)14-2/h3-5H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.184 . It has a density of 1.3±0.1 g/cm3, a boiling point of 339.8±42.0 °C at 760 mmHg, and a melting point of 104-106ºC . The compound is solid in physical form .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate is involved in various chemical synthesis processes. For instance, its derivatives have been used in the synthesis of novel compounds like selenadiazolo and thiadiazolo derivatives, as demonstrated by Shekarchi et al. (2003) who explored the dehydrogenation and reaction with hydrazine hydrate leading to different substituted compounds (Shekarchi, Ellahiyan, Akbarzadeh, & Shafiee, 2003).
Moorhoff (1997) conducted Michael-Wittig condensations with related compounds, resulting in highly functionalized cyclohexenonedicarboxylates, showcasing the compound's utility in organic synthesis (Moorhoff, 1997).
Applications in Organic Chemistry
In the realm of organic chemistry, this compound has been used for generating various organic structures. Anis’kova, Yegorova, and Chadina (2008) highlighted its role in producing tetrahydrobenzofuran and indole derivatives, confirming their structures via spectroscopy (Anis’kova, Yegorova, & Chadina, 2008).
Brückner and Reissig (1985) utilized this compound for synthesizing methyl tetrahydrofuran-3-carboxylates, demonstrating its versatility in creating diverse organic structures (Brückner & Reissig, 1985).
Biological and Pharmacological Research
Raghavendra et al. (2017) synthesized derivatives of this compound and screened them for antimicrobial and antioxidant properties. Some derivatives showed significant activity, indicating potential pharmacological applications (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).
Methodological Advancements in Synthesis
Microwave-assisted synthesis methods involving this compound have been explored by Piras et al. (2008), who achieved efficient synthesis of tetrahydroindoles, highlighting advancements in synthesis methodologies (Piras, Ghiron, Minetto, & Taddei, 2008).
Prezent and Dorokhov (2012) showed its reactivity in forming diaminomethylidene derivatives of tetronic acid, further emphasizing its role in diverse chemical reactions (Prezent & Dorokhov, 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIFTKOOBRKBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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